[4-(Dimethylphosphoryl)phenyl]methanol
Overview
Description
[4-(Dimethylphosphoryl)phenyl]methanol is an organophosphorus compound with the molecular formula C9H13O2P This compound features a phenyl ring substituted with a dimethylphosphoryl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylphosphoryl)phenyl]methanol typically involves the hydroxymethylation of dimethylphosphine oxide with formaldehyde. The reaction proceeds as follows: [ \text{Me}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{Me}_2\text{P(O)CH}_2\text{OH} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard chemical engineering techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylphosphoryl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(Dimethylphosphoryl)phenyl]methanal or [4-(Dimethylphosphoryl)phenyl]methanoic acid.
Reduction: Formation of [4-(Dimethylphosphoryl)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylphosphoryl)phenyl]methanol is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor in the preparation of phosphine ligands and other phosphorus-containing molecules.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
Research is ongoing to explore the potential medicinal applications of this compound. Its ability to interact with biological targets suggests it could be used in drug development.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Dimethylphosphoryl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A related compound with similar chemical properties but lacking the phenyl and methanol groups.
Diphenylphosphine oxide: Another related compound with two phenyl groups instead of one.
Phenylphosphonic acid: A compound with a phosphonic acid group instead of a dimethylphosphoryl group.
Uniqueness
[4-(Dimethylphosphoryl)phenyl]methanol is unique due to the presence of both a dimethylphosphoryl group and a methanol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-dimethylphosphorylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O2P/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNGCZFRFDVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287032 | |
Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003316-13-9 | |
Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003316-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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